

(R)-1-Boc-3-cyanopyrrolidine: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: (R)-1-Boc-3-cyanopyrrolidine

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility and stability of **(R)-1-Boc-3-cyanopyrrolidine**, a key chiral building block in medicinal chemistry and pharmaceutical development.^{[1][2]} Understanding its physicochemical properties is critical for optimizing reaction conditions, formulation, and storage.

Physicochemical Properties

(R)-1-Boc-3-cyanopyrrolidine, with the molecular formula C₁₀H₁₆N₂O₂, is a derivative of pyrrolidine characterized by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a cyano group at the 3-position.^{[3][4]} This structure makes it a valuable intermediate for introducing the 3-cyanopyrrolidine moiety in asymmetric synthesis.^[1]

| Property | Value | Source |
|------------------|---------------------------------------|---|
| Molecular Weight | 196.25 g/mol | [4] |
| CAS Number | 132945-76-7 | [4] |
| Appearance | Colorless to pale yellow liquid/solid | [5] (inferred) |
| Purity | ≥96-97% (typical) | [1] [4] |
| Storage | 4°C or Room Temperature | [1] [4] |

Solubility Profile

While specific quantitative solubility data for **(R)-1-Boc-3-cyanopyrrolidine** is not extensively published, its solubility can be inferred from its structure and data from closely related analogs like (R)-1-Boc-3-aminopyrrolidine. The presence of the large, nonpolar Boc group and the polar cyano group suggests solubility in a range of organic solvents.^[3]

The following table provides estimated solubility data based on the behavior of similar compounds. For critical applications, experimental verification is strongly recommended.

| Solvent / System | Type | Estimated Solubility | Reference / Rationale |
|--|---------------|----------------------|---|
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 200 mg/mL | Based on high solubility of (R)-1-Boc-3-aminopyrrolidine.[6] |
| Dichloromethane (DCM) | Halogenated | Highly Soluble | Common solvent for reactions involving Boc-protected compounds.[7][8] |
| Tetrahydrofuran (THF) | Ether | Soluble | Common solvent for Boc protection reactions.[7] |
| Methanol / Ethanol | Polar Protic | Soluble | Parent pyrrolidine is soluble in ethanol.[5] |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | Used as a solvent in related synthetic workflows.[9] |
| Water | Aqueous | Sparingly Soluble | The large hydrophobic Boc group limits aqueous solubility. |
| 10% DMSO / 90% Corn Oil | Vehicle | ≥ 2.5 mg/mL | Based on formulation data for (R)-1-Boc-3-aminopyrrolidine.[6] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Vehicle | ≥ 2.5 mg/mL | Based on formulation data for (R)-1-Boc-3-aminopyrrolidine.[6] |

Stability Profile

The stability of **(R)-1-Boc-3-cyanopyrrolidine** is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic

conditions, under which it is readily cleaved.[\[7\]](#)[\[8\]](#) Conversely, it exhibits high stability in basic, nucleophilic, and reductive environments.[\[7\]](#)[\[10\]](#)

| Condition | Stability | Notes |
|------------------|-----------------------------------|---|
| Acidic (pH < 4) | Labile | Rapid cleavage occurs, particularly with strong acids like TFA or HCl, to yield the unprotected pyrrolidine and byproducts like isobutene and CO ₂ . [7] [8] |
| Neutral (pH 6-8) | Stable | Generally stable under neutral aqueous conditions at room temperature. |
| Basic (pH > 8) | Stable | The Boc group is robust in the presence of bases like triethylamine, sodium hydroxide, and other common non-nucleophilic bases. [7] [10] |
| Temperature | Stable at RT, Labile at High Temp | While stable under standard storage conditions, thermal deprotection can occur at temperatures above 100°C, with efficient cleavage reported at temperatures up to 300°C in flow chemistry setups. [11] |
| Light Exposure | Generally Stable | No specific photolability is reported for the core structure. However, photostability testing according to ICH Q1B guidelines is recommended for drug development programs. [12] [13] |

Experimental Protocols

Protocol 1: Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the thermodynamic solubility of **(R)-1-Boc-3-cyanopyrrolidine**.^[14]

- Preparation: Add an excess amount of **(R)-1-Boc-3-cyanopyrrolidine** to a known volume of the desired solvent (e.g., 2 mL) in a sealed vial. The excess solid should be clearly visible.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
- Sampling: Carefully extract a precise aliquot of the clear supernatant without disturbing the solid pellet.
- Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV. Calculate the original concentration in mg/mL or mol/L.

Protocol 2: Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to evaluate stability under various stress conditions.

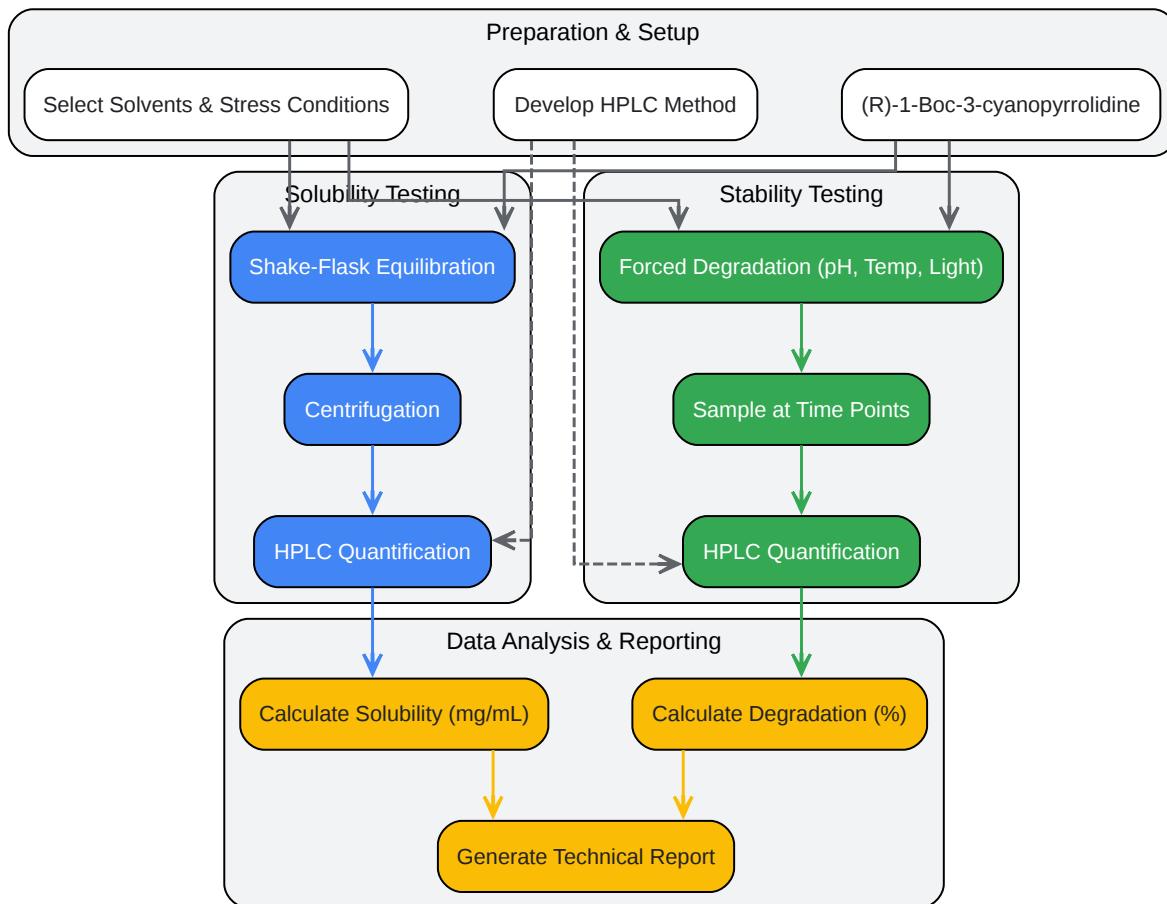
- Stock Solution: Prepare a stock solution of **(R)-1-Boc-3-cyanopyrrolidine** in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Stress Conditions:
 - Acidic: Dilute the stock solution with 0.1 M HCl.
 - Basic: Dilute the stock solution with 0.1 M NaOH.

- Oxidative: Dilute the stock solution with 3% H₂O₂.
- Thermal: Incubate a sample of the stock solution at an elevated temperature (e.g., 60°C).
- Photochemical: Expose a sample of the stock solution to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W·h/m²).[\[12\]](#) Maintain a dark control sample at the same temperature.
- Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.
- Quenching: Neutralize the acidic and basic samples immediately.
- Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column). Quantify the peak area of the parent compound and any degradation products.
- Data Analysis: Calculate the percentage of degradation over time for each condition.

Visualizations

Experimental Workflow

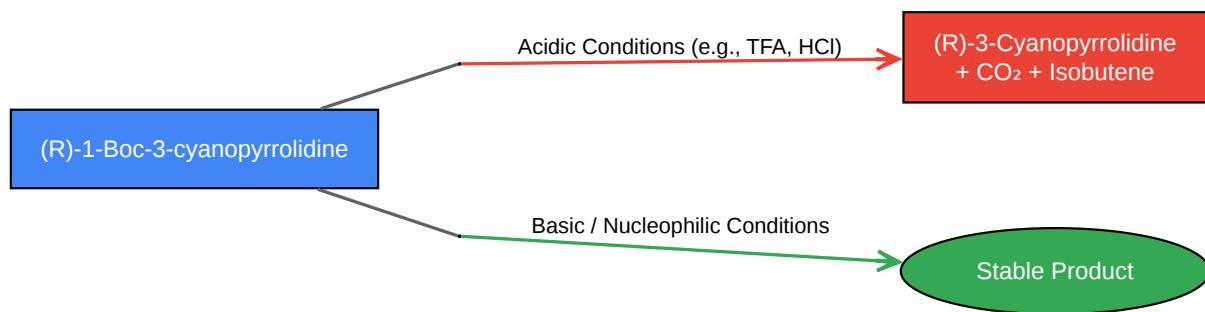
The following diagram illustrates a typical workflow for assessing the solubility and stability of a chemical compound like **(R)-1-Boc-3-cyanopyrrolidine**.

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Workflow for Solubility and Stability Assessment.

Chemical Stability and Degradation Pathway

This diagram illustrates the primary stability and degradation pathway for **(R)-1-Boc-3-cyanopyrrolidine**, focusing on the lability of the Boc group.



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Primary Stability and Degradation Pathway.

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